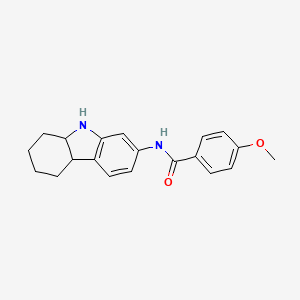
6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone (DCQ) is a synthetic quinazolinone compound that has been widely studied for its potential applications in various fields. It is a heterocyclic compound with a unique structure that is composed of five nitrogen atoms and two chlorine atoms. DCQ has been found to possess various biological activities including antifungal, antibacterial, antineoplastic, and anti-inflammatory properties. It has been studied extensively for its use in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. In addition, DCQ has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
科学的研究の応用
Anticonvulsant Activity
A series of 4(3H)-quinazolinones, structurally related to methaqualone, were synthesized and evaluated for their anticonvulsant activity. Preliminary screening revealed that compounds with a single ortho substituent on the 3-aryl group exhibited promising anticonvulsant activities. These compounds, including analogs of 6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone, showed good protection against MES- and scMet-induced seizures, combined with relatively low neurotoxicity after intraperitoneal administration in mice. This suggests their potential use in developing new anticonvulsant medications (Wolfe et al., 1990).
Antimicrobial and Colorimetric Properties
Quinazolinone-based reactive dyes, incorporating the 6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone framework, have been synthesized and characterized for their antimicrobial activity and colorimetric properties. These novel compounds have shown moderate to very good light fastness and excellent washing and rubbing fastness properties, along with significant antimicrobial activities. This research highlights the potential of quinazolinone derivatives in the development of new reactive dyes with enhanced functional properties (Patel & Patel, 2012).
Apoptosis Induction in Cancer Cells
A natural quinazoline derivative, structurally similar to 6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone, isolated from the marine sponge Hyrtios erectus, has shown significant cytotoxic effects against human breast carcinoma cell lines. The compound induces apoptosis through the generation of reactive oxygen species (ROS) and activation of both intrinsic and extrinsic apoptosis pathways. This opens new avenues for the development of anticancer drugs based on quinazolinone derivatives (De et al., 2019).
Hypotensive Effects
Novel quinazolinone derivatives, including variations of the compound , were synthesized and found to possess significant hypotensive effects in animal models. These compounds exhibited α(1)-blocking activity, akin to that of the clinically used drug prazosin, but without causing reflex tachycardia and with a prolonged duration of action. This research points to the potential for developing new hypotensive agents based on quinazolinone structures (El-Sabbagh et al., 2010).
Corrosion Inhibition
Density functional theory (DFT) and molecular dynamics (MD) simulations have been used to evaluate the corrosion inhibition mechanism and effectiveness of quinazolinone compounds, including 6-chloroquinazolin-4(3H)-one, for mild steel in acidic solutions. This study provides insights into the electronic structures of quinazolinone molecules and their potential as corrosion inhibitors, highlighting the broader applicability of quinazolinone derivatives in industrial settings (Saha et al., 2016).
特性
IUPAC Name |
6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2O/c1-9-4-3-5-10(2)16(9)22-14(8-18)21-15-12(17(22)23)6-11(19)7-13(15)20/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDVXQHMJJULER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NC3=C(C2=O)C=C(C=C3Cl)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

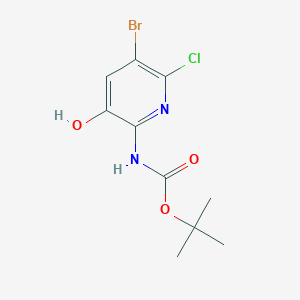
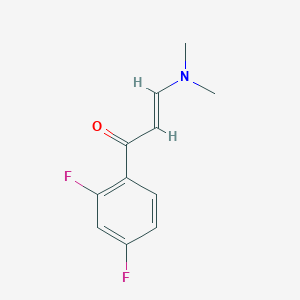
![5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2696873.png)
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2696875.png)
![7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2696876.png)
![1-Methyl-4-{4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2696877.png)
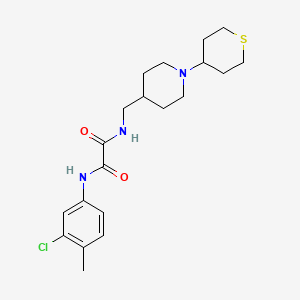

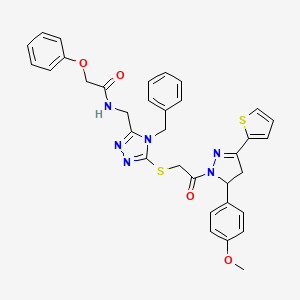
![2-[(3-butoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2696881.png)
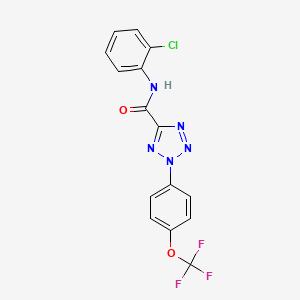

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B2696887.png)
